molecular formula C22H22N4O5S B3005462 4-(N,N-diallylsulfamoyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 533869-89-5

4-(N,N-diallylsulfamoyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B3005462
CAS RN: 533869-89-5
M. Wt: 454.5
InChI Key: QEYLBGBIRZMFEJ-UHFFFAOYSA-N
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Description

4-(N,N-diallylsulfamoyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, commonly known as DASB, is a chemical compound that has been studied extensively for its potential use in scientific research. DASB is a selective serotonin reuptake inhibitor (SSRI) that has been used to study the serotonin transporter (SERT) in the central nervous system.

Scientific Research Applications

Nematocidal Activity

1,2,4-oxadiazole derivatives, including compounds structurally similar to 4-(N,N-diallylsulfamoyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, have been synthesized and found to exhibit significant nematocidal activity. These compounds have shown promising results against Bursaphelenchus xylophilus, a parasitic nematode, demonstrating higher efficacy than commercial nematicides like Tioxazafen (Liu et al., 2022).

Antidiabetic Screening

Similar oxadiazole derivatives have been synthesized and assessed for their antidiabetic properties. They were evaluated using an α-amylase inhibition assay, suggesting potential applications in the treatment of diabetes (Lalpara et al., 2021).

Anticancer Evaluation

Oxadiazole compounds, including those with structural similarities to the compound , have been synthesized and tested for anticancer activity against various cancer cell lines. These studies found that some derivatives exhibited significant anticancer activities, surpassing the efficacy of reference drugs like etoposide (Ravinaik et al., 2021).

Structural and Theoretical Studies

Research has also focused on the crystal structure and computational studies of oxadiazole derivatives. These studies provide insights into the reactive sites and molecular interactions of such compounds, which are critical for understanding their potential applications in various fields (Kumara et al., 2017).

Antibacterial Properties

Several studies have synthesized and tested oxadiazole derivatives for their antibacterial properties. These compounds have shown moderate to high antibacterial activity against various bacterial strains, indicating their potential use in developing new antibacterial agents (Khalid et al., 2016).

properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5S/c1-4-13-26(14-5-2)32(28,29)19-11-9-16(10-12-19)20(27)23-22-25-24-21(31-22)17-7-6-8-18(15-17)30-3/h4-12,15H,1-2,13-14H2,3H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYLBGBIRZMFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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